Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of ethyl groups at the 3 and 6 positions. The amino group is then introduced at the 4 position, and finally, the methoxycarbonyl group is added to the phenyl ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
3,6-DIETHYL 4-{[4-(METHOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups and substitutions, which confer distinct chemical and biological properties. Its combination of ethyl, methoxycarbonyl, and amino groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N2O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
diethyl 4-(4-methoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H22N2O6/c1-4-30-22(27)15-8-11-19-17(12-15)20(18(13-24-19)23(28)31-5-2)25-16-9-6-14(7-10-16)21(26)29-3/h6-13H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
DDUWMYXNAQEHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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